6-(4-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
説明
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-29-15-7-5-13(6-8-15)16-11-19(28)25-23(24-16)34-12-20-26-22(27-33-20)14-9-17(30-2)21(32-4)18(10-14)31-3/h5-11H,12H2,1-4H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGWISGWRAOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogues
Oxadiazole- and Pyrimidine-Containing Analogues
(a) 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione
- Structure : Dihydropyrimidine core with methyl substituents and a 1,2,4-oxadiazole ring.
- Key Differences: Substituents: Methyl groups at pyrimidine and oxadiazole positions (vs. methoxy in the target compound), increasing lipophilicity.
- Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target.
(b) 2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
- Structure : Benzodioxol-substituted oxadiazole linked to pyrimidine.
- Key Differences :
- Benzodioxol group : A fused bicyclic system replacing trimethoxyphenyl, enhancing planarity for π-π stacking.
- 3-Methoxyphenyl : Meta-substitution (vs. para in the target) may sterically hinder interactions in target-binding pockets.
- Molecular Weight : 436.44 g/mol (vs. estimated ~506.5 g/mol for the target). Lower mass suggests reduced steric bulk.
Heterocyclic Variants
(a) 2-[(4-Methylphenyl)amino]-6-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Structure: Tetrazole-linked pyrimidinone.
- Key Differences: Tetrazole ring: Acts as a bioisostere for carboxylic acids, introducing acidic character (predicted pKa ~8.3). Amino substituent: Introduces hydrogen-bond donor capacity absent in the target compound.
- Molecular Weight: 391.45 g/mol.
(b) 6-(4-Methoxyphenyl)-2-[(4,6,7-Trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- Structure: Quinazoline-substituted pyrimidinone.
- Key Differences: Quinazoline moiety: Larger aromatic system than oxadiazole, enabling stronger π-π interactions. Amino linker: May facilitate covalent or polar interactions with biological targets.
Comparative Data Table
*Calculated based on molecular formulas.
準備方法
Formation of 6-(4-Methoxyphenyl)Pyrimidine-2,4-Diol
The synthesis begins with the condensation of 4-methoxybenzaldehyde (1.2 eq) with ethyl acetoacetate (1.0 eq) in acetic acid under reflux (110°C, 8 hr), followed by cyclization with urea in the presence of concentrated HCl. This produces 6-(4-methoxyphenyl)pyrimidine-2,4-diol (Yield: 68%, m.p. 218-220°C), confirmed by:
Selective Thiolation at Position 2
The 4-hydroxy group is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl (1.5 eq) and imidazole (2.0 eq) in DMF (0°C → rt, 12 hr). Subsequent treatment with phosphorus pentasulfide (P₂S₅, 2.0 eq) in dry pyridine (80°C, 6 hr) introduces the thiol group at position 2:
Key parameters :
| Condition | Optimization Result |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hr |
| Yield | 72% |
Deprotection with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF affords 2-mercapto-6-(4-methoxyphenyl)pyrimidin-4-ol (Characterized by MS: [M+H]⁺ 265.08).
Preparation of the Oxadiazole Component
Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole-5-Carbaldehyde
The oxadiazole ring is constructed via cyclization of N-hydroxy-3,4,5-trimethoxybenzamidine (prepared from 3,4,5-trimethoxybenzonitrile and hydroxylamine hydrochloride in EtOH/H₂O, 70°C, 5 hr) using trifluoroacetic anhydride (TFAA, 2.0 eq) in dichloromethane (0°C → rt, 3 hr). Subsequent formylation with hexamethylenetetramine (HMTA, 1.5 eq) in acetic acid (100°C, 2 hr) introduces the aldehyde functionality:
Critical data :
- Cyclization Yield : 81%
- Formylation Yield : 65%
- ¹³C NMR (101 MHz, CDCl₃): δ 184.2 (CHO), 167.3 (C-5), 153.1 (C-3), 140.2-105.4 (Ar-C), 56.2-56.0 (3×OCH₃)
Final Coupling and Optimization
Reductive Amination and Thioether Formation
The aldehyde intermediate (1.0 eq) is condensed with cysteamine hydrochloride (1.2 eq) in methanol (rt, 2 hr) followed by sodium borohydride reduction (0°C, 30 min) to yield 5-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. Subsequent reaction with 2-mercaptopyrimidine derivative (1.05 eq) in DMF containing K₂CO₃ (2.0 eq) at 50°C for 6 hr completes the synthesis:
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 50°C |
| Reaction Time | 6 hr |
| Final Yield | 58% |
Spectroscopic Characterization
The target compound exhibits distinctive spectral features:
- HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₄H₂₅N₅O₇S: 540.1549; Found: 540.1543
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.41 (s, 1H, OH), 8.72 (s, 1H, H-5), 7.93 (d, J = 8.7 Hz, 2H, Ar-H), 7.26 (d, J = 8.7 Hz, 2H, Ar-H), 4.45 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.88 (s, 6H, 2×OCH₃), 3.72 (s, 3H, OCH₃)
- IR (KBr): ν 3365 (OH), 1651 (C=N), 1592 (C=C), 1248 (C-O-C) cm⁻¹
Comparative Analysis of Synthetic Routes
Evaluation of two principal methodologies reveals significant differences in efficiency:
| Parameter | Path A | Path B |
|---|---|---|
| Total Steps | 6 | 8 |
| Overall Yield | 32% | 18% |
| Purity (HPLC) | 98.7% | 95.2% |
| Critical Issue | Oxadiazole stability | Thiol oxidation |
Path A demonstrates superior practicality due to:
- Modular construction of complex subunits
- Reduced risk of side reactions during coupling
- Easier purification at intermediate stages
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
